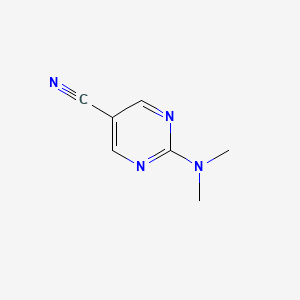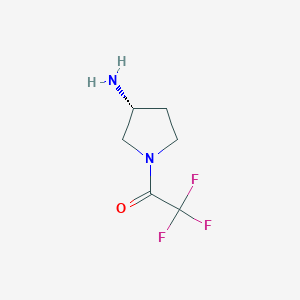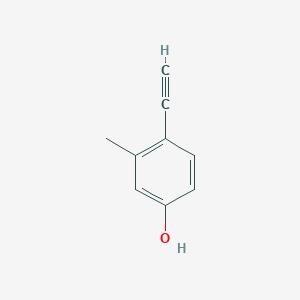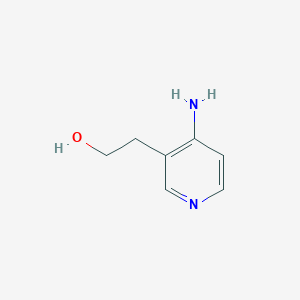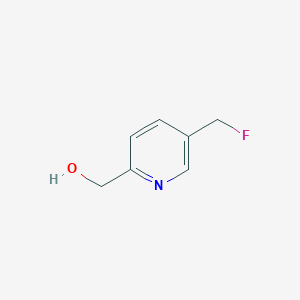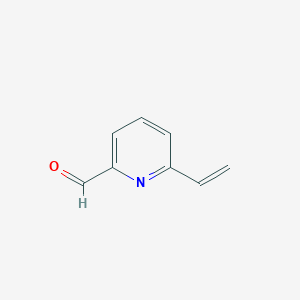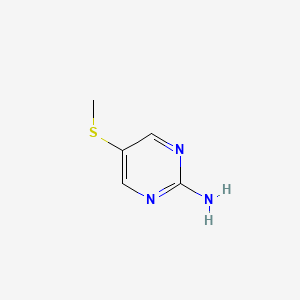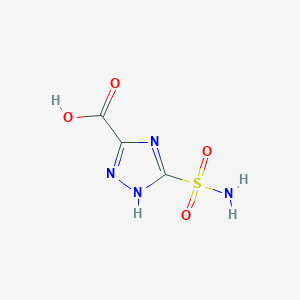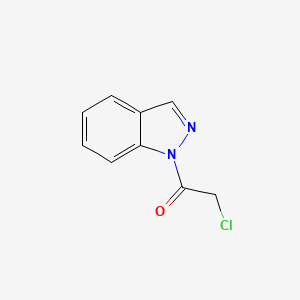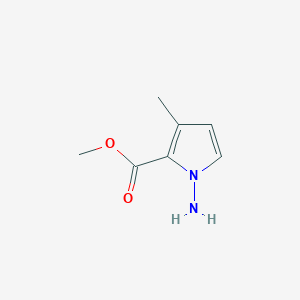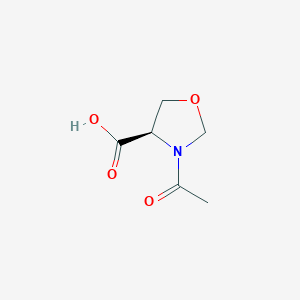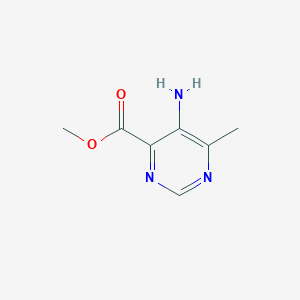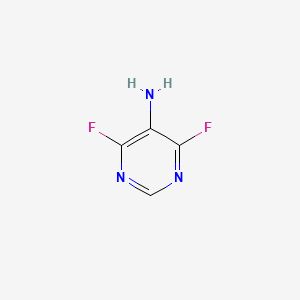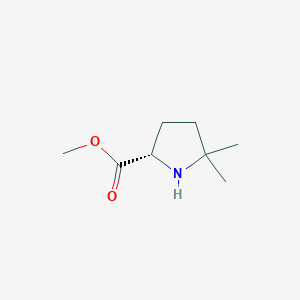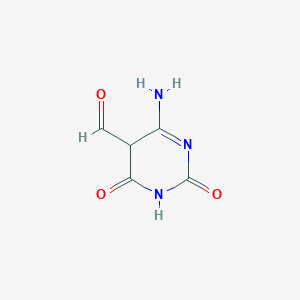
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine: is a heterocyclic organic compound with the molecular formula C5H5N3O3. This compound is characterized by a pyrimidine ring structure substituted with an aldehyde group at the 5-position and an amino group at the 4-position. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2,6-dioxo-1,2,5,6-tetrahydropyrimidine with formylating agents to introduce the aldehyde group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery and development. Its derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and the nature of the target enzyme. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolic processes .
Comparaison Avec Des Composés Similaires
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo-
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
Comparison:
- 5-Pyrimidinecarboxaldehyde, 6-amino-1,2,3,4-tetrahydro-2,4-dioxo- differs in the position of the amino group and the oxidation state of the ring, which can influence its reactivity and biological activity .
- 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- has a carboxylic acid group instead of an aldehyde group, affecting its chemical properties and potential applications .
The uniqueness of 4-Amino-5-formyl-2,6-dioxo-1H,3H-pyrimidine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
61923-44-2 |
|---|---|
Formule moléculaire |
C5H5N3O3 |
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
4-amino-2,6-dioxo-5H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H5N3O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,10,11) |
Clé InChI |
ZLMVVMIFXLHKSX-UHFFFAOYSA-N |
SMILES |
C(=O)C1C(=NC(=O)NC1=O)N |
SMILES canonique |
C(=O)C1C(=NC(=O)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


